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Compound of Interest

Compound Name: Anticancer agent 217

Cat. No.: B15589250

These notes provide a comprehensive overview of the first-in-human, open-label, dose-
escalation Phase 1 study of YL217, a novel inhibitor of the hypothetical "Tumor Proliferation
Kinase" (TPK1), in patients with advanced solid tumors.

Introduction

YL217 is an orally bioavailable, potent, and selective small-molecule inhibitor of TPK1. The
TPK1 signaling pathway is frequently dysregulated in various malignancies, leading to
uncontrolled cell growth and proliferation. This Phase 1 study aimed to evaluate the safety,
tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity
of YL217 in patients with advanced solid tumors who have exhausted standard therapeutic
options.

Quantitative Data Summary
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Characteristic Value (N=36)
Median Age (Range) 62 years (45-78)
Gender (Male / Female) 20 (55.6%) / 16 (44.4%)

ECOG Performance Status

0 15 (41.7%)
1 21 (58.3%)
Prior Lines of Therapy (Median, Range) 3 (2-7)

Most Common Tumor Types

Colorectal Cancer 10 (27.8%)
Non-Small Cell Lung Cancer 8 (22.2%)
Pancreatic Cancer 6 (16.7%)
Other 12 (33.3%)

Dose Level (mg,

QD) No. of Patients DLTs Observed (n) DLT Description

50 3 0 -

100 3 0 -

200 6 1 Grade 3 Fatigue

400 6 1 Grade 3 Neutropenia
Grade 4

600 6 2 Thrombocytopenia,
Grade 3 Rash
Grade 3 ALT/AST

800 3 2

Elevation
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Maximum Tolerated Dose (MTD) was determined to be 600 mg once daily (QD). The
Recommended Phase 2 Dose (RP2D) was selected as 600 mg QD.

Parameter Mean Value (+ SD)
Cmax (ng/mL) 1250 (+ 310)

Tmax (hr) 2.0(x0.5)

AUCo-24 (ng-h/mL) 18750 (+ 4500)
Half-life (t¥2) (hr) 14.5 (£ 3.2)
Apparent Clearance (CL/F) (L/h) 32.0 (+8.5)
Apparent Volume of Distribution (Vz/F) (L) 670 (x 150)
Response Category Number of Patients (%)
Complete Response (CR) 0 (0%)

Partial Response (PR) 4 (11.1%)

Stable Disease (SD) 15 (41.7%)
Progressive Disease (PD) 17 (47.2%)
Objective Response Rate (ORR) 4 (11.1%)

Disease Control Rate (DCR) 19 (52.8%)

Experimental Protocols

¢ Inclusion Criteria:

[¢]

Histologically confirmed advanced or metastatic solid tumor refractory to standard therapy.

o

Age > 18 years.

o

ECOG performance status of 0 or 1.

o

Measurable disease as per RECIST v1.1.
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o Adequate organ function (hematological, renal, and hepatic).

e Exclusion Criteria:

Prior treatment with a TPK1 inhibitor.

[e]

o

Symptomatic central nervous system (CNS) metastases.

[¢]

Major surgery within 4 weeks prior to enrollment.

[e]

Clinically significant cardiovascular disease.

This was a 3+3 dose-escalation study. Patients received YL217 orally, once daily, in continuous
28-day cycles. DLTs were assessed during the first cycle. In the absence of DLTs in the initial 3-
patient cohort, the dose was escalated. If one DLT was observed, the cohort was expanded to
6 patients. The MTD was defined as the dose level at which <1 of 6 patients experienced a
DLT.

o Sample Collection: Serial blood samples were collected on Day 1 and Day 15 of Cycle 1 at
pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

» Bioanalytical Method: Plasma concentrations of YL217 were determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

» Data Analysis: PK parameters were calculated using non-compartmental analysis with
Phoenix WinNonlin software.

o Biomarker: Phosphorylated TPK1 (pTPK1) in peripheral blood mononuclear cells (PBMCs)
was used as a target engagement biomarker.

o Sample Collection: Blood samples for PD analysis were collected at the same time points as
PK samples.

+ Methodology: PBMCs were isolated by Ficoll-Paque density gradient centrifugation. Levels
of pTPK1 were quantified using a validated flow cytometry-based assay. Inhibition of pTPK1
was calculated relative to pre-dose levels.
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o Efficacy: Tumor assessments using CT or MRI were performed at baseline and every 8
weeks (two cycles). Tumor response was evaluated by the investigator according to RECIST
v1.1.

o Safety: Safety and tolerability were monitored through physical examinations, vital signs,
electrocardiograms (ECGSs), and laboratory tests. Adverse events (AEs) were graded
according to the National Cancer Institute Common Terminology Criteria for Adverse Events
(NCI-CTCAE) v5.0.

Visualizations
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YL217 Oral QD, 28-Day Cycles

Cycle 1
DLT Assessment Period

PK & PD Sampling Treatment Continuation
(Day 1, Day 15) (For patients with clinical benefit)

Treatment
iscontinuation
Efficacy Assessment Long-Term Follow-Up
(RECIST v1.1 every 8 weeks) (Survival)

Click to download full resolution via product page

« To cite this document: BenchChem. [Application Notes and Protocols: YL217 Phase 1 Study
in Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589250#y1217-phase-1-study-in-advanced-solid-
tUMOrs-NCEXXXXXXX]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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